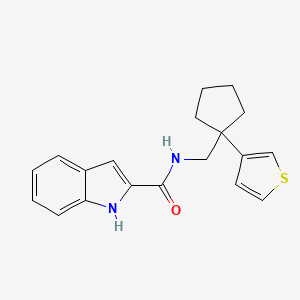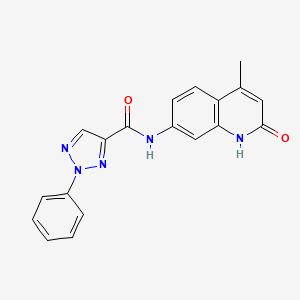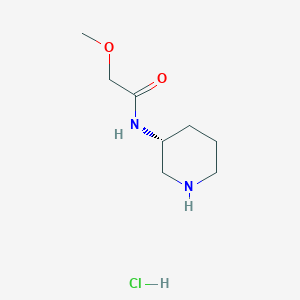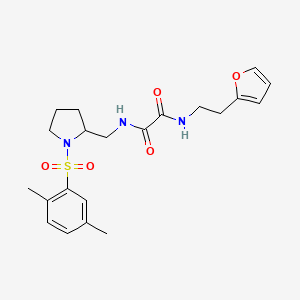![molecular formula C8H14Cl2N4O2 B2773493 3,7-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride CAS No. 2031259-29-5](/img/structure/B2773493.png)
3,7-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,7-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride” is a chemical compound with the molecular formula C8H14Cl2N4O2 . It has a molecular weight of 269.13 . This compound is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . The exact structure is not provided in the search results, but these techniques can provide detailed information about the compound’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 269.13 . Other properties such as melting point, boiling point, and density can be determined using standard laboratory techniques .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- This compound and its derivatives are explored for their potential antibacterial and antifungal activities. For instance, Bildirici, Şener, and Tozlu (2007) synthesized derivatives from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, finding that certain derivatives exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria (Bildirici, Şener, & Tozlu, 2007).
- Hassan (2013) reported on the synthesis of new pyrazoline and pyrazole derivatives, examining their antibacterial and antifungal effectiveness. The study highlighted several compounds with significant antimicrobial performance (Hassan, 2013).
- Additionally, compounds related to 3,7-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride have been studied for their anticancer properties. Abdellatif et al. (2014) synthesized new pyrazolo[3,4-d]pyrimidin-4-one derivatives, which demonstrated notable antitumor activity on the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).
Chemical Synthesis and Analysis
- Desenko et al. (1998) explored the cyclocondensation of related triazolo pyrimidines, contributing to the understanding of chemical reactions and molecular transformations involving similar compounds (Desenko, Komykhov, Orlov, & Meier, 1998).
- In the field of chemical synthesis, Zhang et al. (2019) described the synthesis of 3,8-dichloro-[1,2,4] triazolo [4,3-a] pyrazine, highlighting its role as an intermediate in the creation of anticancer drugs. This study provided insights into optimizing synthetic methods for such compounds (Zhang, Liu, Zhang, Tan, & Zheng, 2019).
Safety and Hazards
Propiedades
IUPAC Name |
3,7-dimethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2.2ClH/c1-5-9-10-7-4-11(2)6(8(13)14)3-12(5)7;;/h6H,3-4H2,1-2H3,(H,13,14);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKMUVJKFQORMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1CC(N(C2)C)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butan-1-amine](/img/structure/B2773410.png)
![Benzyl (2'-cyano-3'-fluoro-[1,1'-biphenyl]-4-yl)carbamate](/img/structure/B2773413.png)
![2-(1,3-Benzothiazol-2-ylsulfanyl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2773414.png)

![4-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2773417.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2773421.png)




![(1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2773430.png)

